molecular formula C23H21ClN2O6S B4171120 N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide

N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B4171120
M. Wt: 488.9 g/mol
InChI Key: BZYSVWDJDSZCQU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused to a dioxole ring, which contains two oxygen atoms

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O6S/c1-15(16-5-3-2-4-6-16)26-33(28,29)18-8-10-20(19(24)12-18)30-13-23(27)25-17-7-9-21-22(11-17)32-14-31-21/h2-12,15,26H,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSVWDJDSZCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes . The subsequent steps involve the introduction of the chloro and sulfonyl groups, followed by the attachment of the phenoxy and acetamide moieties. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. It binds to receptor tyrosine kinases, leading to contact-dependent bidirectional signaling into neighboring cells . This interaction can modulate various cellular pathways, influencing cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide can be compared with other benzodioxole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide

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